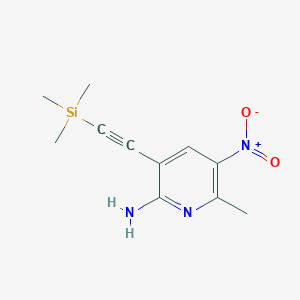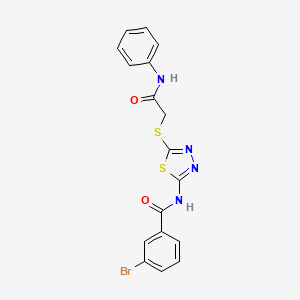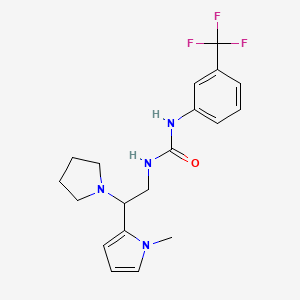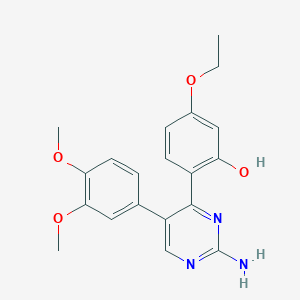
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypotensive Agents
Research on quinazoline derivatives has shown potential in developing hypotensive agents. A study involving the synthesis of quinazoline diones explored their activities on blood vessels, finding some derivatives significantly active, potentially useful for hypertension management (Eguchi et al., 1991).
Anticancer Applications
Quinazoline derivatives have also been investigated for their cytotoxic activities against various cancer cell lines. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinazoline-2,4-diones, demonstrated potent cytotoxic properties, with some compounds showing significant in vivo efficacy against tumors (Deady et al., 2003).
Synthetic Methodologies
Synthetic approaches to creating quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles have been developed, showcasing a green protocol using ionic liquids as recyclable catalysts. This method provides a sustainable pathway for synthesizing quinazoline-2,4-diones, including derivatives with significant pharmaceutical relevance (Patil et al., 2009).
Herbicide Discovery
Quinazoline-2,4-diones have found applications in agriculture as potential herbicide candidates. Novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), displaying excellent potency and promising herbicidal activity (He et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "To a solution of 3-(4-chlorophenyl)-1,2,4-oxadiazole (1 equiv) in a suitable solvent, add a base such as potassium carbonate (2 equiv) and stir for 30 minutes at room temperature.", "Add 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, isolate the product by filtration and wash with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1358107-72-8 |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3 |
Clave InChI |
IHDMMQFZNBOZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)



![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)


![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)



![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)